molecular formula C26H19BrO6 B2701138 ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 324538-91-2

ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2701138
CAS No.: 324538-91-2
M. Wt: 507.336
InChI Key: APVMBTVGKYVZRG-UHFFFAOYSA-N
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Description

ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features multiple functional groups, including a bromine atom, a formyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with a benzofuran core and introduce the various functional groups through a series of reactions. For example, a Friedel-Crafts acylation can be used to introduce the benzoyl group, followed by bromination to add the bromine atom. The formyl group can be introduced via a Vilsmeier-Haack reaction, and the carboxylate ester can be formed through esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Conversion to Ethyl 4-bromo-2-carboxy-7-methyl-5-(4-phenylbenzoyl)oxy-1-benzofuran-3-carboxylate.

    Reduction: Formation of Ethyl 4-bromo-2-hydroxymethyl-7-methyl-5-(4-phenylbenzoyl)oxy-1-benzofuran-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate: Lacks the benzoyl group, making it less complex.

    Ethyl 4-bromo-2-formyl-5-(4-phenylbenzoyl)oxy-1-benzofuran-3-carboxylate: Similar structure but different substitution pattern.

Uniqueness

ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a bromine atom and a benzoyl group provides additional sites for chemical reactions, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

ethyl 4-bromo-2-formyl-7-methyl-5-(4-phenylbenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrO6/c1-3-31-26(30)21-20(14-28)32-24-15(2)13-19(23(27)22(21)24)33-25(29)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVMBTVGKYVZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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